N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo, fluoro, and formyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide typically involves the following steps:
Bromination: The starting material, 2-fluoro-4-formylphenylamine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo, fluoro, and formyl groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-(2-Bromo-4-formyl-phenyl)-acetamide: Lacks the fluoro group, which may affect its reactivity and applications.
N-(2-Fluoro-4-formyl-phenyl)-acetamide:
N-(2-Bromo-5-fluoro-phenyl)-acetamide: Lacks the formyl group, which can alter its chemical behavior and applications.
Uniqueness: N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide is unique due to the combination of bromo, fluoro, and formyl groups on the phenyl ring. This unique substitution pattern provides distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H7BrFNO2 |
---|---|
Molecular Weight |
260.06 g/mol |
IUPAC Name |
N-(2-bromo-5-fluoro-4-formylphenyl)acetamide |
InChI |
InChI=1S/C9H7BrFNO2/c1-5(14)12-9-3-8(11)6(4-13)2-7(9)10/h2-4H,1H3,(H,12,14) |
InChI Key |
QXWWPFFQKXTMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)F)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.